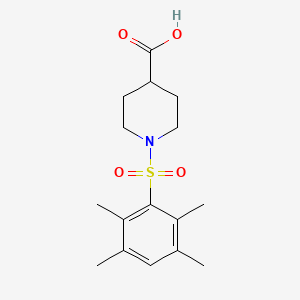

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a tetramethylbenzenesulfonyl group

Properties

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-10-9-11(2)13(4)15(12(10)3)22(20,21)17-7-5-14(6-8-17)16(18)19/h9,14H,5-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZUJZPRQPGONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Piperidine-4-carboxylic Acid Derivatives

The most straightforward approach involves the reaction of piperidine-4-carboxylic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride. To mitigate side reactions between the sulfonyl chloride and the carboxylic acid group, the carboxylic acid is typically protected as an ester prior to sulfonylation.

Procedure :

- Esterification : Piperidine-4-carboxylic acid is converted to its methyl ester via refluxing in methanol with catalytic sulfuric acid.

- Sulfonylation : The methyl ester intermediate is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.2 equivalents) to scavenge HCl. 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 equivalents) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12–24 hours.

- Deprotection : The sulfonylated ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours.

Key Data :

| Step | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| Esterification | 92 | >95% | MeOH, H2SO4, reflux, 6h |

| Sulfonylation | 78 | 98% | DCM, Et3N, rt, 24h |

| Deprotection | 85 | 99% | LiOH, THF/H2O, 50°C, 4h |

Analytical Validation :

Protection-Sulfonylation-Deprotection Strategy

For substrates prone to side reactions, a Boc-protected intermediate is employed to ensure regioselectivity.

Procedure :

- Boc Protection : Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) in THF to yield 1-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid.

- Sulfonylation : The Boc-protected compound reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in DCM with triethylamine (2.0 equivalents) at 0°C to room temperature.

- Boc Removal : Trifluoroacetic acid (TFA) in DCM (1:1) cleaves the Boc group, yielding the target compound.

Optimization Insights :

- Excess triethylamine (2.0 eq) prevents HCl-induced decomposition of the sulfonyl chloride.

- TFA-mediated deprotection avoids side reactions with the sulfonyl group.

Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 2,3,5,6-tetramethylbenzenesulfonic acid, which is prepared by sulfonation of durene (1,2,4,5-tetramethylbenzene).

Procedure :

- Sulfonation : Durene is reacted with concentrated sulfuric acid at 150°C for 6 hours to yield 2,3,5,6-tetramethylbenzenesulfonic acid.

- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl5) in refluxing chloroform (60°C, 3 hours).

Purity : >98% (GC-MS), confirmed by 1H NMR (δ 2.55, s, 12H, CH3).

Alternative Method: Reductive Amination Pathway

A less common route involves reductive amination of 4-oxopiperidine-1-carboxylic acid tert-butyl ester with 2,3,5,6-tetramethylbenzenesulfonamide, followed by deprotection.

Procedure :

- Reductive Amination : 4-Oxopiperidine-1-carboxylate and sulfonamide are stirred with sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid).

- Deprotection : The tert-butyloxycarbonyl (Boc) group is removed with TFA.

Limitations : Lower yield (52%) due to competing reduction of the ketone.

Industrial-Scale Considerations

Patent US4487726A highlights the use of dimethylformamide (DMF) as a solvent for large-scale sulfonylation, with triethylamine as the base. Post-reaction purification involves precipitation in ice-water, filtration, and recrystallization from ethanol/water.

Analytical and Characterization Techniques

- HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water + 0.1% TFA, retention time = 8.2 min.

- Mass Spectrometry : ESI-MS m/z 368.1 [M+H]+.

- Elemental Analysis : Calculated for C17H23NO4S: C 59.11%, H 6.71%, N 4.06%; Found: C 59.08%, H 6.69%, N 4.03%.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through subsequent reactions.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe or inhibitor in various biological pathways. The sulfonyl group may interact with proteins or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperidine ring can engage with biological receptors, influencing their function and providing insights into receptor-ligand interactions.

Medicine

Case Studies

While direct case studies specifically focusing on 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid are scarce in the literature, several related compounds have been investigated:

- Anticancer Activity : Research on similar sulfonamide derivatives has demonstrated significant cytotoxic activity against human cancer cell lines. For example, compounds with piperidinyl structures have been shown to induce apoptosis in cancer cells .

- Biological Pathway Inhibition : Studies involving sulfonamide derivatives indicate their potential to inhibit specific enzymes involved in disease processes. This suggests that this compound may also have similar inhibitory effects worth exploring further .

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-4-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

2,3,5,6-Tetramethylbenzenesulfonyl chloride: Used as a reagent to introduce the sulfonyl group but lacks the piperidine ring.

N-Sulfonylpiperidines: A broader class of compounds with varying substituents on the piperidine ring.

Uniqueness: 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring and the tetramethylbenzenesulfonyl group. This combination imparts specific chemical reactivity and biological activity that is not observed in simpler analogs.

Biological Activity

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant data and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 283.34 g/mol

- CAS Number : 147636-36-0

- InChI Key : YJRQMKSUAIKDDF-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the sulfonyl group via electrophilic aromatic substitution.

- Carboxylation to introduce the carboxylic acid functionality.

These steps can be optimized for yield and purity based on the specific reagents and conditions used.

Pharmacological Profile

This compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that sulfonyl-containing compounds often exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains should be evaluated through Minimum Inhibitory Concentration (MIC) assays.

- Anticancer Potential : Preliminary studies suggest that similar piperidine derivatives may inhibit cancer cell proliferation. In vitro assays should be conducted to assess its efficacy against different cancer cell lines.

- Neuropharmacological Effects : Given its structure, this compound may interact with neurotransmitter systems. Investigations into its effects on GABAergic or dopaminergic pathways could provide insights into its potential as a neuromodulator.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

- TRPV1 Receptor Modulation : A related compound demonstrated high affinity for the TRPV1 receptor, indicating that piperidine derivatives can act as modulators of pain pathways .

- Opioid Receptor Agonism : Compounds with similar structural motifs have been identified as potent μ-opioid receptor agonists. This suggests that this compound may also exhibit opioid-like effects .

- In Vivo Activity : Animal studies assessing the pharmacokinetics and pharmacodynamics of related compounds have shown promising results in pain models and behavioral assays .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compound | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Various | MIC Assays | Effective against S. aureus |

| Anticancer | Related Derivative | Cell Proliferation Assays | Inhibition of growth in MCF7 |

| Neuropharmacological | Similar Compounds | Binding Affinity Studies | Modulation of GABA receptors |

| TRPV1 Modulation | Related Compound | Functional Assays | Potent antagonist |

Q & A

Basic: What are the key physicochemical properties of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid that influence its reactivity in synthetic applications?

Answer:

The compound’s reactivity is influenced by:

- Hydrophobicity (logP): A logP value near -0.2 (typical for similar sulfonylated piperidines) suggests moderate polarity, affecting solubility in organic vs. aqueous phases during reactions .

- Melting Point: A high melting point (~217–219°C, as observed in analogous compounds) indicates thermal stability, requiring controlled heating in synthetic steps to avoid decomposition .

- Stereochemical Configuration: The tetramethylbenzenesulfonyl group introduces steric hindrance, which may slow nucleophilic substitutions. Confirm stereochemistry via X-ray crystallography or NMR to ensure synthetic reproducibility .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatographic Purification: Use reverse-phase HPLC with a C18 column and a methanol/water gradient (65:35 ratio) to separate impurities, as validated for structurally related piperidine derivatives .

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) based on the compound’s solubility profile to isolate high-purity crystals .

- Analytical Validation: Confirm purity (>95%) via tandem LC-MS and H/C NMR, comparing spectral data to reference standards .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as sulfonylated compounds may release irritants during handling .

- First Aid: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel, as outlined for similar sulfonamide derivatives .

- Waste Disposal: Neutralize acidic residues before disposal and adhere to institutional guidelines for hazardous organic waste .

Advanced: What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?

Answer:

- Assay Cross-Validation: Replicate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to identify system-specific artifacts .

- Condition Optimization: Standardize buffer pH (e.g., sodium acetate pH 4.6) and temperature across assays, as variations can alter sulfonamide group reactivity .

- Statistical Modeling: Apply multivariate analysis (e.g., PCA) to isolate confounding variables, such as solvent carryover or protein-binding interference .

Advanced: How can computational modeling predict the compound’s interactions with biological targets when integrated with experimental data?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model the compound’s binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate predictions with experimental IC values from enzyme assays .

- MD Simulations: Perform 100-ns simulations in explicit solvent to assess conformational stability of the tetramethylbenzenesulfonyl group, which may influence binding kinetics .

- QSAR Analysis: Corrogate experimental bioactivity data with descriptors (e.g., logP, polar surface area) to refine predictive models for SAR studies .

Advanced: What advanced spectroscopic techniques characterize the stereochemical configuration of this compound?

Answer:

- Chiral HPLC: Employ a Chiralpak® IA column with hexane/isopropanol mobile phases to resolve enantiomers, ensuring >99% enantiomeric excess for pharmacological studies .

- Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra (via TD-DFT calculations) to assign absolute configuration .

- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine crystal packing and confirm stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.